2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde
Overview
Description
2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde is an organic compound with the molecular formula C9H8O3 It is a derivative of benzodioxine, characterized by the presence of a carbaldehyde group at the second position
Mechanism of Action
Target of Action
The primary target of 2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde is the CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.
Mode of Action
The compound interacts with its targets (CB2 receptors) as a ligand . It shows high selectivity towards CB2 receptors, indicating that it binds to these receptors more readily than it does to other targets . The interaction between the compound and its targets can lead to changes in the physiological processes regulated by these targets.
Result of Action
The molecular and cellular effects of this compound’s action are likely tied to its interaction with CB2 receptors. By acting as a ligand for these receptors, the compound could potentially modulate the receptors’ activity and thereby influence the physiological processes regulated by these receptors .
Biochemical Analysis
Biochemical Properties
2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied as a potential inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair processes . The interaction with PARP1 involves the binding of this compound to the enzyme’s active site, inhibiting its activity and thereby affecting DNA repair mechanisms.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of PARP1 can lead to increased DNA damage in cancer cells, making them more susceptible to chemotherapy and radiotherapy . Additionally, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of PARP1 involves the binding of the compound to the enzyme’s catalytic domain, preventing the enzyme from catalyzing the poly (ADP-ribosylation) of target proteins . This inhibition disrupts DNA repair processes, leading to the accumulation of DNA damage and cell death in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of PARP1 activity and prolonged DNA damage in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP1 activity without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level result in a marked increase in toxicity, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and reduction . These metabolic reactions can lead to the formation of reactive intermediates that may further interact with cellular biomolecules, affecting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the nucleus, where it interacts with nuclear proteins such as PARP1 . Targeting signals and post-translational modifications may direct the compound to specific nuclear compartments, enhancing its inhibitory effects on DNA repair processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydroxybenzoic acid.
Alkylation: The phenolic hydroxyl groups are alkylated.
Azidation: The carboxylic acid group is converted to an azide.
Curtius Rearrangement: The azide undergoes Curtius rearrangement to form an isocyanate intermediate.
Hydrolysis and Salification: The isocyanate is hydrolyzed and salified to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Oxidation of the aldehyde group forms a carboxylic acid.
Reduction: Reduction yields the corresponding alcohol.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of specialty chemicals and materials
Comparison with Similar Compounds
- 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide
- 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide
- 1,4-Benzodioxane-6-carboxaldehyde
Uniqueness: 2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde is unique due to its specific substitution pattern and the presence of the carbaldehyde group, which imparts distinct reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBNTFVSONEKOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10982702 | |
Record name | 2,3-Dihydro-1,4-benzodioxine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10982702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64179-67-5 | |
Record name | 2-Formyl-1,4-benzodioxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064179675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydro-1,4-benzodioxine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10982702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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